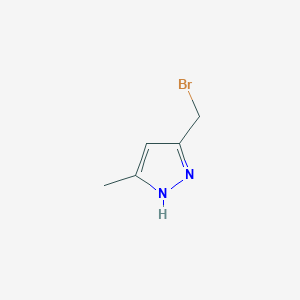

3-(bromomethyl)-5-methyl-1H-pyrazole

Descripción

BenchChem offers high-quality 3-(bromomethyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(bromomethyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(bromomethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJGKDHITZNPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 3-(Bromomethyl)-5-methyl-1H-pyrazole in Advanced Scaffold Synthesis

Executive Summary

3-(Bromomethyl)-5-methyl-1H-pyrazole is a highly versatile, bifunctional heterocyclic building block. Featuring both a highly electrophilic bromomethyl moiety and a nucleophilic/coordinating pyrazole core, it serves as a critical intermediate in the synthesis of kinase inhibitors, antitubercular agents, and complex supramolecular ligands. This whitepaper provides a rigorous examination of its physicochemical properties, optimal synthetic routes, and downstream functionalization, grounded in field-proven methodologies and mechanistic causality.

Chemical Identity & Physicochemical Profiling

Understanding the inherent properties of this molecule is crucial for predicting its behavior in a reaction flask. The pyrazole ring exhibits annular tautomerism; thus, 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole exist in rapid equilibrium in solution, which can influence the regioselectivity of downstream N-alkylation if the ring is not symmetrically substituted.

Table 1: Physicochemical & Structural Data

| Property | Value / Description |

| IUPAC Name | 3-(Bromomethyl)-5-methyl-1H-pyrazole |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| Electrophilic Center | -CH₂Br (Highly susceptible to Sₙ2 attack) |

| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N=) |

| Tautomerism | Rapid 1,2-proton shift (3- vs. 5-position equilibrium) |

| Storage Conditions | Inert atmosphere at 2–8 °C (Moisture/Light sensitive) |

Mechanistic Synthesis: Causality & Regiocontrol

A common pitfall in synthesizing halogenated pyrazoles is attempting a direct radical bromination (e.g., Wohl-Ziegler reaction using N-bromosuccinimide) on 3,5-dimethyl-1H-pyrazole. Because the pyrazole ring is highly electron-rich, radical intermediates often lead to competitive ring-bromination at the C4 position, resulting in intractable mixtures.

Causality in Reagent Selection: To achieve absolute regiocontrol, the synthesis must proceed via the activation of 3-hydroxymethyl-5-methyl-1H-pyrazole. By utilizing Phosphorus Tribromide (PBr₃) in an anhydrous, non-polar solvent at low temperatures, the hydroxyl group is selectively converted to a good leaving group (phosphite ester) followed by an Sₙ2 displacement by the bromide ion. This pathway, widely validated in the development of antitubercular side chains , entirely bypasses the C4-position vulnerability.

Regioselective synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole via PBr3 activation.

Protocol 1: Regioselective Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole

Note: This protocol is a self-validating system designed to prevent acid-catalyzed degradation.

-

Initiation: Dissolve 3-hydroxymethyl-5-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature mitigates the exothermic nature of PBr₃ addition and prevents the highly reactive bromomethyl intermediate from undergoing intermolecular self-alkylation with the nucleophilic pyrazole nitrogen.

-

Reagent Addition: Add Phosphorus Tribromide (PBr₃, 1.1 eq) dropwise over 15 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validating Checkpoint (TLC): Quench a 10 µL reaction aliquot in saturated aqueous NaHCO₃, extract with ethyl acetate, and analyze via TLC (Silica gel, 1:1 Hexanes:EtOAc). The reaction is complete when the baseline-retained polar alcohol spot disappears, replaced by a high-R_f UV-active spot corresponding to the bromide.

-

Workup: Carefully quench the bulk reaction with saturated NaHCO₃ at 0 °C to neutralize generated HBr. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analytical Validation (NMR): Confirm product identity via ¹H-NMR (CDCl₃). The critical diagnostic signal is a sharp singlet at ~4.4 ppm (integrating to 2H), confirming the presence of the -CH₂Br protons, alongside the complete disappearance of the -CH₂OH signal at ~4.6 ppm.

Downstream Reactivity: The Sₙ2 / Click Chemistry Axis

The primary utility of the bromomethyl group lies in its susceptibility to nucleophilic attack. To harness this molecule for drug discovery—such as the generation of bioactive triazole-pyrazole hybrids or cytostatic agents —we frequently employ a two-step azidation/CuAAC (Click) sequence.

Downstream functionalization: SN2 azidation followed by CuAAC to yield bioactive hybrids.

Protocol 2: Sₙ2 Azidation for Click-Chemistry Precursors

-

Solvation: Dissolve 3-(bromomethyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophilic Attack: Add Sodium Azide (NaN₃, 1.5 eq) in a single portion. Stir the suspension at room temperature for 4 hours. Causality: DMF is chosen as a polar aprotic solvent to selectively solvate the sodium cation, leaving the azide anion highly nucleophilic ("naked"), thereby drastically accelerating the Sₙ2 displacement while avoiding heating that could degrade the pyrazole.

-

Self-Validating Checkpoint (FTIR): Monitor the reaction via FTIR spectroscopy. Take a drop of the reaction mixture, evaporate the DMF under high vacuum, and scan. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ unequivocally confirms the incorporation of the azide group.

-

Isolation: Dilute the mixture with cold water to precipitate the product or extract with diethyl ether to isolate the pure 3-(azidomethyl)-5-methyl-1H-pyrazole, ready for subsequent Cu(I)-catalyzed [3+2] cycloaddition.

References

-

Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains[1] Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors[2] Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles[3] Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole

Abstract

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Addressed to researchers and drug development professionals, this document moves beyond rote procedural descriptions to detail the underlying scientific rationale for each analytical step. We will navigate the inherent structural complexities of N-unsubstituted pyrazoles, particularly tautomerism, and demonstrate how a synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques provides an unambiguous structural assignment. The protocols herein are designed as self-validating systems, ensuring reproducibility and data integrity.

Introduction: The Challenge of Pyrazole Isomerism

Pyrazoles are five-membered aromatic heterocycles that serve as privileged structures in pharmaceutical development, appearing in drugs such as the anti-inflammatory celecoxib.[1] The compound 3-(bromomethyl)-5-methyl-1H-pyrazole is a versatile synthetic intermediate, with the bromomethyl group acting as a reactive handle for further functionalization.

However, the structural verification of N-unsubstituted pyrazoles is not trivial. Due to proton migration, 3-(bromomethyl)-5-methyl-1H-pyrazole exists in a tautomeric equilibrium with its isomer, 5-(bromomethyl)-3-methyl-1H-pyrazole.[2] This phenomenon can complicate synthetic strategies and biological interpretations, as the two tautomers present different connectivity and reactivity profiles.[2] Therefore, a robust analytical workflow is paramount to not only confirm the elemental composition and core structure but also to definitively assign the substituent positions. This guide will establish such a workflow.

The Elucidation Workflow: A Multi-Technique Strategy

Caption: A systematic workflow for the structural elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the initial and essential step to confirm the molecular weight (MW) and elemental formula. For halogenated compounds, MS provides a distinct isotopic signature that is powerfully diagnostic.[3]

Expected Data & Interpretation: The molecular formula is C₅H₇BrN₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in a characteristic doublet for the molecular ion (M⁺) and any bromine-containing fragments, with peaks separated by 2 m/z units and having almost equal intensity.[4]

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Interpretation |

| [M]⁺ | 173.98 | 175.98 | ~1:1 | Molecular Ion. Confirms MW and presence of one Br atom. |

| [M-Br]⁺ | 95.06 | - | Singleton | Loss of the bromine radical. |

| [M-CH₂Br]⁺ | 81.06 | - | Singleton | Loss of the bromomethyl radical, confirms this moiety. |

| Table 1: Predicted high-resolution mass spectrometry data and fragmentation patterns for C₅H₇BrN₂. |

The observation of this M/M+2 pattern is the first piece of conclusive evidence for a mono-brominated pyrazole structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: Utilize a GC-MS or a direct insertion probe. Set the ionization energy to the standard 70 eV to ensure reproducible fragmentation patterns.[3]

-

Data Acquisition: Acquire data over a mass range of m/z 40-300.

-

Analysis: Examine the spectrum for the molecular ion peak. Zoom in on this region to verify the ~1:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single bromine atom.[4] Identify key fragment ions and propose fragmentation pathways consistent with the expected structure.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides rapid confirmation of the functional groups present in the molecule. For 3-(bromomethyl)-5-methyl-1H-pyrazole, the key is to identify vibrations associated with the pyrazole ring and the N-H bond.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3200 - 3100 | N-H Stretch | Broad absorption, indicative of the hydrogen-bonded N-H group on the pyrazole ring.[5] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H stretch from the pyrazole ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H stretches from the methyl and bromomethyl groups. |

| 1600 - 1450 | C=N, C=C Stretch | Multiple bands corresponding to the pyrazole ring stretching vibrations.[6] |

| 700 - 600 | C-Br Stretch | Carbon-bromine bond vibration. Can be weak. |

| Table 2: Characteristic IR absorption frequencies for 3-(bromomethyl)-5-methyl-1H-pyrazole. |

The presence of a broad N-H stretch is crucial, as it confirms the compound is an N-unsubstituted pyrazole, setting the stage for the more detailed structural work by NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the purified solid directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000–600 cm⁻¹ range.

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands as listed in Table 2.

NMR Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone technique for elucidating the precise connectivity of the molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to solve the tautomerism problem and definitively assign the structure.

Caption: Structure of 3-(bromomethyl)-5-methyl-1H-pyrazole with key atoms labeled for NMR discussion.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the first look at the proton environments.

Expected Data & Interpretation:

| Proton | Approx. δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | 12.0 - 13.5 | broad singlet | 1H | Acidic proton, often broad due to exchange and quadrupole effects from nitrogen. Its chemical shift is highly dependent on concentration and solvent. |

| C4-H | ~6.2 | singlet | 1H | Aromatic proton on the pyrazole ring. Appears as a singlet as it has no adjacent proton neighbors.[8] |

| CH₂-Br | ~4.5 | singlet | 2H | Methylene protons adjacent to an electronegative bromine atom. Appears as a singlet with no adjacent protons. |

| C5-CH₃ | ~2.3 | singlet | 3H | Methyl protons on the pyrazole ring. Appears as a singlet with no adjacent protons.[9] |

| Table 3: Predicted ¹H NMR data for 3-(bromomethyl)-5-methyl-1H-pyrazole in DMSO-d₆. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected Data & Interpretation:

| Carbon | Approx. δ (ppm) | Rationale |

| C5 | ~148 | Carbon bearing the methyl group, typically downfield in pyrazoles.[10] |

| C3 | ~140 | Carbon bearing the bromomethyl group. |

| C4 | ~105 | The sole C-H carbon in the ring, typically the most upfield of the ring carbons.[11] |

| CH₂-Br | ~25 | Aliphatic carbon shifted downfield by the attached bromine. |

| CH₃ | ~12 | Typical chemical shift for a methyl group attached to an sp² carbon. |

| Table 4: Predicted ¹³C NMR data for 3-(bromomethyl)-5-methyl-1H-pyrazole in DMSO-d₆. |

2D NMR: Unambiguous Assignment via HMBC

While 1D NMR provides a plausible picture, it cannot definitively distinguish between the 3- and 5-substituted tautomers. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It reveals correlations between protons and carbons separated by 2 or 3 bonds, mapping the molecular skeleton.

The Decisive Correlations:

-

Protons of the -CH₂Br group (δ ~4.5 ppm): These protons should show a correlation to the carbon they are attached to (not seen in HMBC), a 2-bond correlation to C3 , and a 3-bond correlation to C4 .

-

Protons of the -CH₃ group (δ ~2.3 ppm): These protons should show a 2-bond correlation to C5 and a 3-bond correlation to C4 .

-

Proton at C4 (δ ~6.2 ppm): This proton will show correlations to C3 and C5 .

Observing the correlation between the methylene protons (~4.5 ppm) and the C3 carbon signal (~140 ppm), and simultaneously between the methyl protons (~2.3 ppm) and the C5 carbon signal (~148 ppm), provides incontrovertible proof of the 3-(bromomethyl)-5-methyl substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing N-H protons).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

-

HSQC Acquisition: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon. This confirms that the signal at ~6.2 ppm corresponds to the carbon at ~105 ppm, etc.

-

HMBC Acquisition: Run a standard Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

-

Analysis: Integrate the ¹H spectrum. Assign all peaks in the ¹H and ¹³C spectra using the HSQC data first. Then, construct the molecular skeleton using the crucial 2- and 3-bond correlations from the HMBC spectrum to finalize the assignment and confirm the 3-(bromomethyl)-5-methyl isomer.

Conclusion

The structural elucidation of 3-(bromomethyl)-5-methyl-1H-pyrazole is a prime example of the necessity for a rigorous, multi-technique analytical approach in modern chemistry. While initial MS and IR analyses confirm the molecular formula and functional groups, they are insufficient to resolve the critical issue of tautomerism. Only through the detailed connectivity information provided by 2D NMR, specifically the HMBC experiment, can the substitution pattern be unambiguously assigned. By correlating the distinct methyl and bromomethyl proton signals to their respective positions on the pyrazole ring (C5 and C3), we can definitively validate the structure, providing the high-fidelity data required for subsequent research and development.

References

- BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

Tavares, L. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

-

arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Available at: [Link]

- Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.

- BenchChem. (n.d.).

-

Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

-

Wang, T., et al. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. Available at: [Link]

- ProQuest. (n.d.).

- ResearchGate. (n.d.).

- Zinn, S. A., et al. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

-

Gerten, T. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

- ResearchGate. (n.d.).

- Chivu, A., et al. (2024).

- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

-

Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- PubChemLite. (n.d.). 3-bromo-5-(bromomethyl)-1-methyl-1h-pyrazole.

-

PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- BLD Pharm. (n.d.). 57097-81-1|3-Bromo-5-methyl-1H-pyrazole.

- Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- IP.com. (n.d.). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.

- Jimeno, M. L., et al. (2026). 1H and 13C NMR study of perdeuterated pyrazoles.

- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.

- PubChemLite. (n.d.). 3-bromo-1-methyl-5-(trifluoromethyl)-1h-pyrazole.

- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.

- ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

Sources

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Navigating the Chemical Identity and Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole: A Technical Guide

Executive Summary

The identification, registration, and synthesis of highly functionalized heterocyclic intermediates present unique challenges in modern drug development. 3-(bromomethyl)-5-methyl-1H-pyrazole (Molecular Formula: C5H7BrN2 ) is a prime example of a versatile building block whose chemical identity is complicated by annular tautomerism and structural isomerism. This whitepaper provides an in-depth methodology for accurately querying its Chemical Abstracts Service (CAS) registry data, differentiating it from closely related isomers, and executing a self-validating synthetic protocol to isolate the target compound.

Structural Analysis & Isomeric Differentiation

When querying chemical databases for 3-(bromomethyl)-5-methyl-1H-pyrazole, researchers frequently encounter false positives due to the abundance of isomeric pyrazoles[1]. The pyrazole core is highly susceptible to regioselective modifications, meaning the exact placement of the methyl and bromomethyl groups drastically alters the compound's CAS number and physicochemical properties.

The Challenge of Annular Tautomerism

In solution, 1H-pyrazoles unsubstituted at the nitrogen atom undergo rapid intermolecular proton transfer, known as annular tautomerism. Consequently, 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole are chemically identical in equilibrium. Chemical databases may index these under a single unified CAS number or assign proprietary IDs based on the specific tautomer drawn, complicating exact-match text searches.

Dynamic annular tautomerism between the 3-bromomethyl and 5-bromomethyl pyrazole forms.

Isomeric Data Comparison

To prevent misidentification, it is critical to distinguish the target compound from its N-alkylated and C4-brominated counterparts. For instance, direct electrophilic bromination of 3,5-dimethylpyrazole selectively yields 4-bromo-3,5-dimethylpyrazole[2], which is a completely different chemical entity.

Table 1: Structural Isomers of C5H7BrN2 and Known Registry Data

| Compound Name | Substitution Pattern | CAS Number | Distinctive Chemical Feature |

| 4-Bromo-3,5-dimethyl-1H-pyrazole | C4-Bromo, C3/C5-Methyl | 3398-16-1[1] | Direct ring bromination; stable solid[3]. |

| 3-Bromomethyl-1-methyl-1H-pyrazole | C3-Bromomethyl, N1-Methyl | 102846-13-9[4] | N-alkylation prevents tautomerism[4]. |

| 4-(Bromomethyl)-1-methyl-1H-pyrazole | C4-Bromomethyl, N1-Methyl | 528878-44-6[5] | N-alkylation; C4 side-chain functionalization. |

| 3-(Bromomethyl)-5-methyl-1H-pyrazole | C3-Bromomethyl, C5-Methyl | Variable/Unregistered | Free N-H bond; subject to tautomerism. |

Methodology for CAS Number Lookup & Verification

Because 3-(bromomethyl)-5-methyl-1H-pyrazole lacks a universally standardized, single CAS registry number in open-source databases (often masked by proprietary supplier catalog numbers), researchers must employ a systematic substructure workflow:

-

Formula-Based Querying: Begin searches using the exact molecular formula ( C5H7BrN2 ) rather than IUPAC nomenclature to bypass tautomeric naming discrepancies[6].

-

Exclusion Parameters: Explicitly exclude N-methylated structures (e.g., CAS 102846-13-9)[4] and C4-halogenated structures (e.g., CAS 3398-16-1)[3].

-

SMILES/InChI Key Verification: Use the canonical SMILES string (CC1=CC(CBr)=NN1 or its tautomeric equivalent) to verify the exact connectivity of the bromomethyl group at the C3/C5 position.

Synthetic Pathways & Mechanistic Insights

Synthesizing 3-(bromomethyl)-5-methyl-1H-pyrazole requires careful mechanistic planning. Attempting a direct radical bromination (e.g., using NBS and AIBN) on 3,5-dimethylpyrazole is highly problematic. The pyrazole ring is electron-rich, and standard bromination conditions overwhelmingly favor electrophilic aromatic substitution at the C4 position, yielding 4-bromo-3,5-dimethylpyrazole[2].

To selectively install the bromine atom on the methyl side-chain, a functional group interconversion strategy is required. The most reliable method involves the reduction of an ester precursor followed by an Appel reaction [7].

Two-step synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole via ester reduction and Appel reaction.

Step-by-Step Protocol: Appel Reaction Workflow

Objective: Convert (5-methyl-1H-pyrazol-3-yl)methanol to 3-(bromomethyl)-5-methyl-1H-pyrazole.

Causality & Rationale: The Appel reaction ( CBr4 / PPh3 ) is selected over traditional brominating agents like PBr3 or HBr . Strong acids protonate the basic pyrazole nitrogen, deactivating the molecule, causing precipitation, and leading to incomplete reactions or unwanted polymerization. The Appel reaction operates under mild, neutral conditions, preserving the integrity of the pyrazole core[7].

Procedure:

-

Preparation: Dissolve 1.0 equivalent of (5-methyl-1H-pyrazol-3-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative side reactions, while anhydrous DCM ensures the highly reactive phosphonium intermediate is not prematurely hydrolyzed by ambient moisture.

-

Reagent Addition: Add 1.2 equivalents of triphenylphosphine ( PPh3 ) to the solution and stir until completely dissolved. Cool the reaction vessel to 0 °C using an ice bath.

-

Halogenation: Slowly add 1.2 equivalents of carbon tetrabromide ( CBr4 ) in small portions. Causality: The formation of the active brominating species is exothermic. Portion-wise addition at 0 °C controls the thermal output, preventing degradation of the pyrazole ring.

-

Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system until the starting material is fully consumed.

-

Workup & Purification (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to isolate the target compound and remove the triphenylphosphine oxide (TPPO) by-product.

References

-

ChemBK. "CAS: 3398-16-1 - ChemBK". [Link]

-

Synthonix. "4-(bromomethyl)-1-methyl-1H-pyrazole". [Link]

-

National Center for Biotechnology Information (PMC). "Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors". [Link]

Sources

- 1. CAS 3398-16-1: 4-Bromo-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Synthonix, Inc > 528878-44-6 | 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide [synthonix.com]

- 6. 1-(2-bromoethyl)-1H-pyrazole | C5H7BrN2 | CID 642215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscapes of 3-(bromomethyl)-5-methyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Abstract

Pyrazole scaffolds are cornerstones in medicinal chemistry, yet their inherent annular tautomerism presents both a challenge and an opportunity in drug design. This in-depth technical guide provides a comprehensive exploration of the tautomerism in 3-(bromomethyl)-5-methyl-1H-pyrazole, a key heterocyclic building block. We will dissect the structural nuances of its tautomeric forms, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This whitepaper is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the tautomeric behavior of this versatile pyrazole derivative for the rational design of novel therapeutics.

Introduction: The Dynamic Nature of Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms. This phenomenon results in the coexistence of two or more constitutional isomers, each with distinct physicochemical properties, reactivity, and, crucially, biological activity. Understanding and controlling this tautomeric equilibrium is paramount in drug discovery, as the different tautomers can exhibit varied binding affinities to biological targets due to their unique shapes, hydrogen bonding capabilities, and electronic distributions.

The proton exchange in pyrazoles is predominantly an intermolecular process, with a significantly lower energy barrier compared to the intramolecular pathway. This equilibrium is sensitive to a multitude of internal and external factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration.

This guide focuses specifically on 3-(bromomethyl)-5-methyl-1H-pyrazole, a substituted pyrazole with significant potential in synthetic and medicinal chemistry. We will explore the structural possibilities arising from its tautomerism and provide a framework for its comprehensive analysis.

Structural Isomers of 3-(bromomethyl)-5-methyl-1H-pyrazole

The annular tautomerism of 3-(bromomethyl)-5-methyl-1H-pyrazole results in an equilibrium between two primary tautomers: 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole .

Figure 1: Annular prototropic tautomerism in 3-(bromomethyl)-5-methyl-1H-pyrazole.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn influenced by the electronic effects of the bromomethyl and methyl substituents. Generally, electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups favor the tautomer with the proton on the adjacent nitrogen.

Factors Influencing the Tautomeric Equilibrium

A delicate balance of electronic and environmental factors governs the tautomeric preference in substituted pyrazoles.

Substituent Effects

The electronic properties of the substituents at the C3 and C5 positions are a primary determinant of the tautomeric equilibrium. For 3-(bromomethyl)-5-methyl-1H-pyrazole, the electron-withdrawing nature of the bromomethyl group and the electron-donating nature of the methyl group will compete to influence the position of the proton. Theoretical calculations and experimental data for similar systems suggest that the tautomer with the NH group closer to the more electron-donating substituent is often favored.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In some cases, solvent molecules can actively participate in the intermolecular proton transfer, lowering the energy barrier for interconversion. Studies on similar pyrazole systems have shown that solvents like DMSO can lead to the observation of a tautomeric equilibrium, whereas in other solvents, a single tautomer may predominate.

Temperature

Temperature can shift the position of the equilibrium based on the enthalpy and entropy differences between the tautomers. Variable-temperature NMR spectroscopy is a powerful tool to study these effects and can be used to determine the thermodynamic parameters of the tautomeric interconversion.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the tautomerism in 3-(bromomethyl)-5-methyl-1H-pyrazole.

Figure 2: General experimental and computational workflow for the study of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.

-

¹H and ¹³C NMR: At room temperature, if the proton exchange is fast on the NMR timescale, an averaged spectrum is observed. Upon cooling, the exchange can be slowed, leading to the appearance of separate signals for each tautomer, allowing for their direct quantification. The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the tautomeric form.

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be used to distinguish between the protonated and non-protonated nitrogen atoms.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can help in the structural assignment of the different tautomers by identifying through-space correlations between protons.

-

Variable-Temperature (VT) NMR: As mentioned, VT-NMR is crucial for resolving the signals of individual tautomers and for studying the thermodynamics of the equilibrium.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(bromomethyl)-5-methyl-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature point, allowing the sample to equilibrate for several minutes before each acquisition.

-

Data Analysis: Analyze the spectra for signal broadening, coalescence, and the appearance of new signals corresponding to the individual tautomers at lower temperatures. Integrate the signals of each tautomer to determine the equilibrium constant (K) at each temperature.

-

Thermodynamic Analysis: Plot ln(K) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. It can definitively identify which tautomer is present in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the solid state. It is important to note that the tautomeric form observed in the solid state may not be the predominant form in solution.

-

Crystal Growth: Grow single crystals of 3-(bromomethyl)-5-methyl-1H-pyrazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, confirming

Introduction: The Genesis of a Privileged Scaffold

The Pyrazole Scaffold: From Historical Discovery to Modern Therapeutic Masterpiece

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—represents one of the most significant structural motifs in the history of medicinal chemistry. Its discovery was serendipitous; in 1883, Ludwig Knorr attempted to synthesize a quinoline derivative but instead condensed phenylhydrazine with ethyl acetoacetate, yielding a novel heterocycle he named "pyrazole"[1]. This initial product was soon methylated to create antipyrine (phenazone), the first synthetic antipyretic and analgesic drug, which dominated the market until the advent of aspirin[2].

Following Knorr's breakthrough, Eduard Buchner achieved the synthesis of the unsubstituted parent pyrazole in 1889 via decarboxylation, and Hans von Pechmann introduced a direct 1,3-dipolar cycloaddition route using diazomethane and acetylene in 1898[1]. These foundational discoveries catalyzed the transition of pyrazoles from academic curiosities to highly tunable, privileged scaffolds in modern drug discovery.

Pharmacological Evolution and Mechanism of Action

Pyrazoles are classified as "privileged structures" due to their extraordinary ability to engage diverse biological targets. This versatility stems from their unique physicochemical properties: the adjacent nitrogen atoms act as both hydrogen-bond donors (N-H) and acceptors (C=N), while the ring's tautomeric flexibility allows it to dynamically adapt to complex receptor pockets[3].

The COX-2 Revolution: Celecoxib

The most prominent clinical milestone for pyrazole derivatives was the FDA approval of Celecoxib in 1999[4]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both cyclooxygenase-1 (COX-1) and COX-2, leading to severe gastrointestinal toxicity[5]. Celecoxib, a diaryl-substituted pyrazole containing a critical benzenesulfonamide moiety, selectively targets the larger hydrophobic side pocket of the COX-2 active site. This selective inhibition blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2) at inflammatory sites while sparing the constitutive COX-1 activity necessary for gastric mucosal protection[5].

Selective inhibition of the COX-2 inflammatory pathway by the pyrazole derivative Celecoxib.

Expansion into Oncology and Beyond

Beyond inflammation, the pyrazole core has been instrumental in oncology and systemic disease management. FDA-approved kinase inhibitors such as Crizotinib (an ALK/ROS1 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) leverage the pyrazole ring to form critical hydrogen bonds with the ATP-binding hinge region of target kinases[6]. Additionally, Apixaban (an anticoagulant) and Sildenafil (a PDE5 inhibitor) demonstrate the scaffold's versatility across cardiovascular and urogenital indications[7].

Synthetic Methodologies: Classical vs. Modern Approaches

The synthesis of pyrazoles has evolved from harsh, time-consuming classical methods to highly efficient, green chemistry protocols[8]. The choice of synthetic route dictates not only the overall yield but the regioselectivity and purity profile of the final active pharmaceutical ingredient (API).

Quantitative Comparison of Synthetic Routes

To guide synthetic strategy, the performance metrics of primary pyrazole synthesis methods are summarized below based on recent comparative data[9],[3],[10].

| Synthesis Method | Primary Reactants | Standard Conditions | Average Yield | Regioselectivity | Key Limitation |

| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Acid catalyst, Reflux (6-8h) | 70–85% | Poor | Yields 3,5-isomeric mixtures |

| Pechmann Synthesis | Alkyne + Diazoalkane | Cold solution / RT | 40–60% | Moderate | Hazardous reagents (diazomethane) |

| Microwave-Assisted | Enone/Chalcone + Hydrazine | MW irradiation (5-10 min) | 85–96% | High | Requires specialized MW reactor |

| Ultrasound-Assisted | Dicarbonyl + Hydrazine | Aqueous media, RT (30 min) | 90–98% | High | Cavitation scale-up challenges |

Experimental Workflows and Mechanistic Causality

Process flow comparison between classical Knorr synthesis and modern Microwave-assisted synthesis.

Protocol 1: Classical Knorr Synthesis of 3,5-Diphenylpyrazole Scientific Rationale: The Knorr synthesis relies on the condensation of a 1,3-diketone with a hydrazine. While the formation of the intermediate hydrazone is thermodynamically driven, the subsequent cyclization requires overcoming a high activation energy barrier. The addition of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate intramolecular nucleophilic attack by the secondary hydrazine nitrogen[3].

-

Preparation : Dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 20 mL of absolute ethanol.

-

Initiation : Add 11 mmol of hydrazine hydrate dropwise at 0°C. Causality: Low temperatures control the initial highly exothermic hydrazone formation and prevent premature, uncontrolled side reactions.

-

Catalysis : Add 3 drops of glacial acetic acid.

-

Cyclization : Reflux the mixture at 80°C for 6 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to ensure complete consumption of the starting dione[9].

-

Isolation : Cool to room temperature, pour into ice water, and collect the precipitate via vacuum filtration. Recrystallize from ethanol to resolve any isomeric impurities caused by the inherent poor regioselectivity of unsymmetrical diketones[3].

Protocol 2: Microwave-Assisted Synthesis (Green Protocol) Scientific Rationale: Microwave (MW) synthesis utilizes dielectric heating, causing polar molecules to constantly align with an oscillating electromagnetic field. This generates intense internal friction and localized superheating, drastically lowering the activation energy barrier for cyclization and minimizing thermal degradation byproducts[10].

-

Preparation : In a specialized MW-transparent quartz vessel, combine 10 mmol of the 1,3-dicarbonyl compound and 10.5 mmol of substituted hydrazine.

-

Solvent Selection : Add 5 mL of water or ethanol. Causality: Polar solvents with high dielectric loss tangents efficiently absorb microwave energy and transfer it directly to the reactants, unlike non-polar solvents which are MW-transparent[10].

-

Irradiation : Seal the vessel and subject it to MW irradiation (e.g., Anton Paar Monowave) at 120°C for 5–10 minutes[11].

-

Validation & Isolation : Rapidly cool the vessel using compressed air. Self-Validation: The high conversion rate and purity typical of MW synthesis result in spontaneous crystallization of the pyrazole product upon cooling, bypassing the need for complex chromatographic separation[10]. Verify purity via melting point analysis and NMR.

Future Perspectives in Drug Development

The trajectory of pyrazole derivatives is shifting toward multi-target-directed ligands (MTDLs) and PROTAC (Proteolysis Targeting Chimera) technologies[6]. By exploiting the N-H functional handle for linker attachment, researchers can tether pyrazole-based target-binding warheads to E3 ligase recruiters, enabling the targeted degradation of oncogenic proteins rather than mere inhibition. The inherent metabolic stability, synthetic tractability, and tunable lipophilicity of the pyrazole ring ensure its continued dominance as a privileged scaffold in next-generation therapeutics[12].

References

-

Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Available at:[Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Pyrazole. Grokipedia. Available at:[Link]

-

Pyrazole Derivatives: Privileged Heterocycles in Medicinal Chemistry - A Comprehensive Review. International Journal of Novel Research and Development (IJNRD). Available at:[Link]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Taylor & Francis Online. Available at:[Link]

-

Recent Advances in the Synthesis of Anticancer Pyrazole Derivatives Using Microwave, Ultrasound, and Mechanochemical Techniques. Semantic Scholar. Available at:[Link]

-

Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at:[Link]

-

Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. Available at:[Link]

Sources

- 1. Pyrazole â Grokipedia [grokipedia.com]

- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. ijnrd.org [ijnrd.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 3-(Bromomethyl)-5-methyl-1H-pyrazole in Synthetic Chemistry

Introduction: Unveiling a Powerful Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged" structure. Its prevalence in a multitude of biologically active compounds and functional materials underscores the continuous need for versatile and efficiently reactive pyrazole-based building blocks.[1][2] This guide focuses on an exemplary synthon: 3-(bromomethyl)-5-methyl-1H-pyrazole . The strategic placement of a reactive bromomethyl group on the stable pyrazole core makes this molecule a highly valuable and versatile intermediate for the construction of complex molecular architectures.

The inherent reactivity of the bromomethyl group, akin to a benzylic bromide, allows for a wide array of nucleophilic substitution reactions. This, coupled with the potential for substitution at the pyrazole's N-H position, opens up avenues for creating diverse libraries of compounds. This guide will provide an in-depth exploration of the synthesis, key reactions, and applications of 3-(bromomethyl)-5-methyl-1H-pyrazole, offering researchers and drug development professionals a comprehensive understanding of its utility.

Synthesis of the Core Synthon: 3-(Bromomethyl)-5-methyl-1H-pyrazole

The efficient synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole is paramount to its utility. A robust and scalable synthetic route typically begins with the construction of the 3,5-dimethylpyrazole ring, followed by the selective bromination of one of the methyl groups.

Synthesis of 3,5-Dimethylpyrazole

A common and straightforward method for the synthesis of 3,5-dimethylpyrazole involves the cyclocondensation of acetylacetone with hydrazine hydrate.[3] This reaction proceeds with high efficiency and is readily scalable.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [3]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and ethanol.

-

Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude 3,5-dimethylpyrazole can often be used in the next step without further purification. If necessary, it can be purified by distillation or recrystallization.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point is suitable for achieving the necessary reaction temperature without excessive pressure buildup.

-

Reflux Conditions: Heating under reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy of the condensation and cyclization steps, driving the reaction to completion in a reasonable timeframe.

Selective Bromination of the Methyl Group

The key transformation to arrive at the target synthon is the selective bromination of one of the methyl groups of 3,5-dimethylpyrazole. This is typically achieved through a free-radical bromination reaction, where N-Bromosuccinimide (NBS) is a preferred reagent due to its ease of handling and selectivity compared to molecular bromine.[4][5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to initiate the reaction.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-5-methyl-1H-pyrazole [4]

-

In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or benzotrifluoride.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.02-0.05 eq).

-

Heat the reaction mixture to reflux. The reaction can be initiated by a UV lamp if necessary.

-

Monitor the reaction progress by TLC or GC-MS. The formation of succinimide as a byproduct can be observed as a solid.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 3-(bromomethyl)-5-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution on the methyl group over electrophilic aromatic substitution on the pyrazole ring.[5]

-

Radical Initiator (AIBN): AIBN decomposes upon heating to generate radicals, which initiate the chain reaction by abstracting a hydrogen atom from the methyl group of the pyrazole, forming a resonance-stabilized pyrazolyl-methyl radical.

-

Non-polar Solvent: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS, which could lead to undesired ionic side reactions.

-

Exclusion of Light (Initially): While a UV lamp can be used for initiation, the reaction is often thermally initiated with AIBN. Protecting the reaction from extraneous light in the initial stages helps to control the initiation of the radical reaction.

Caption: Synthetic pathway to 3-(bromomethyl)-5-methyl-1H-pyrazole.

The Reactivity of 3-(Bromomethyl)-5-methyl-1H-pyrazole: A Gateway to Diverse Scaffolds

The synthetic utility of 3-(bromomethyl)-5-methyl-1H-pyrazole stems from the electrophilic nature of the bromomethyl group, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

N-Alkylation Reactions

The alkylation of amines with 3-(bromomethyl)-5-methyl-1H-pyrazole is a cornerstone reaction for generating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors.[6][7] This reaction introduces the pyrazole moiety onto a nitrogen-containing scaffold.

Experimental Protocol: N-Alkylation of an Aromatic Amine

-

To a solution of the amine (e.g., aniline) (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

-

Add a solution of 3-(bromomethyl)-5-methyl-1H-pyrazole (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the N-alkylated product.

Causality Behind Experimental Choices:

-

Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity and facilitating the Sₙ2 reaction. The choice of base can influence the reaction rate and yield.

-

Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

O-Alkylation and S-Alkylation Reactions

Phenols and thiols readily react with 3-(bromomethyl)-5-methyl-1H-pyrazole to form the corresponding ethers and thioethers. These reactions expand the diversity of molecules that can be synthesized from this building block.

Table 1: Representative O- and S-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 60 | 6 | 85 |

| 4-Methoxy-phenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | 92 |

| Thiophenol | Et₃N | THF | 25 | 12 | 88 |

| 2-Naphthol | NaH | THF | 0 to 25 | 8 | 79 |

(Note: The data in this table is illustrative and based on typical reaction conditions for similar electrophiles. Actual results may vary.)

C-Alkylation of Active Methylene Compounds

Carbanions generated from active methylene compounds, such as malonic esters and β-ketoesters, are excellent nucleophiles for C-C bond formation with 3-(bromomethyl)-5-methyl-1H-pyrazole. This reaction is a powerful tool for extending the carbon framework of the molecule.

Experimental Protocol: C-Alkylation of Diethyl Malonate

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add a solution of 3-(bromomethyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous ethanol.

-

Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with dilute acetic acid and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Strong Base (NaOEt): A strong base is required to deprotonate the acidic α-hydrogen of the active methylene compound, generating the nucleophilic enolate.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the quenching of the strong base and the enolate by water.

Caption: General strategy for synthesizing kinase inhibitors.

Anti-inflammatory Agents

The pyrazole ring is the central feature of the selective COX-2 inhibitor celecoxib. The synthetic flexibility offered by 3-(bromomethyl)-5-methyl-1H-pyrazole allows for the creation of novel celecoxib analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. The ability to readily introduce the 3-methyl-1H-pyrazol-5-ylmethyl moiety into various molecular frameworks makes 3-(bromomethyl)-5-methyl-1H-pyrazole an attractive building block for the discovery of new crop protection agents.

Conclusion: A Versatile Tool for Chemical Innovation

3-(Bromomethyl)-5-methyl-1H-pyrazole has established itself as a powerful and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its bromomethyl group enable a vast array of chemical transformations. For researchers in drug discovery and materials science, this synthon provides a reliable and efficient means to access a wide range of novel pyrazole-containing compounds. The continued exploration of the reactivity and applications of 3-(bromomethyl)-5-methyl-1H-pyrazole will undoubtedly lead to the development of new and improved pharmaceuticals, agrochemicals, and functional materials.

References

-

[3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e]t[8][9][10]riazine and 3-Dibromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e]t[8][9][10]riazine. (2005). Molbank.]([Link])

Sources

- 1. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 10. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-(Bromomethyl)-5-methyl-1H-pyrazole: A Critical Synthon in Modern Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary

In the landscape of modern drug discovery and heterocyclic chemistry, 3-(bromomethyl)-5-methyl-1H-pyrazole has emerged as a highly versatile and indispensable building block. Characterized by its dual functionality—a nucleophilic pyrazole core and a highly electrophilic bromomethyl group—this synthon enables rapid molecular complexity generation. This technical guide explores the structural dynamics, field-proven synthetic methodologies, and downstream pharmacological applications of this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.

Structural Dynamics and Chemical Profile

The molecule is subject to annular tautomerism, existing in a rapid, dynamic equilibrium between 3-(bromomethyl)-5-methyl-1H-pyrazole and 5-(bromomethyl)-3-methyl-1H-pyrazole. The mobility of the N-H proton dictates its reactivity profile, particularly in cross-coupling and N-alkylation reactions where regiocontrol is paramount[1]. Because the pyrazole ring is electron-rich, it acts as a strong nucleophile, while the bromomethyl moiety serves as an ideal substrate for S_N2 displacements. This dual nature requires precise synthetic control to prevent unwanted polymerization or self-alkylation during preparation.

Mechanistic Causality in Synthetic Methodologies

Synthesizing this synthon requires overcoming the inherent reactivity of the pyrazole core. The electron-rich nature of the 1H-pyrazole ring makes it highly susceptible to electrophilic aromatic substitution (EAS) at the C4 position.

Pathway A: Radical Bromination (The Protection Strategy) Attempting direct radical bromination of 3,5-dimethylpyrazole with N-bromosuccinimide (NBS) typically yields complex mixtures, dominated by 4-bromo-3,5-dimethylpyrazole due to the low activation energy for ring bromination[2]. To circumvent this, the pyrazole nitrogen must be temporarily protected (e.g., via a methoxycarbonyl or Boc group). This electron-withdrawing group deactivates the ring towards EAS, allowing the radical initiator (e.g., AIBN or benzoyl peroxide) to selectively abstract a hydrogen atom from the methyl group, followed by halogenation[2].

Pathway B: Hydroxyl-to-Halogen Substitution (The Regiospecific Strategy) A more controlled, scalable approach involves the conversion of a pre-installed hydroxyl group. Starting from (5-methyl-1H-pyrazol-3-yl)methanol, treatment with phosphorus tribromide (PBr₃) yields the desired bromomethyl derivative with absolute regioselectivity, completely bypassing the risk of C4-halogenation.

Fig 1. Divergent synthetic pathways for 3-(bromomethyl)-5-methyl-1H-pyrazole.

Experimental Workflow: Self-Validating Protocol via Hydroxyl Substitution

To ensure maximum regioselectivity and yield, the hydroxyl-substitution route is preferred. The following protocol is designed as a self-validating system, where each step's physical parameters inherently prevent side reactions.

Objective: Conversion of (5-methyl-1H-pyrazol-3-yl)methanol to 3-(bromomethyl)-5-methyl-1H-pyrazole.

-

Preparation of the Alkoxide: Dissolve (5-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Argon prevents ambient moisture from hydrolyzing the highly moisture-sensitive PBr₃ reagent, which would otherwise generate inactive H₃PO₃ and HBr gas prematurely.

-

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The subsequent halogenation is highly exothermic. Low temperatures prevent the thermal degradation of the pyrazole ring and minimize intermolecular self-alkylation (polymerization) of the product.

-

-

Halogenation: Add phosphorus tribromide (PBr₃, 1.1 eq) dropwise over 30 minutes.

-

Causality: PBr₃ reacts with the primary alcohol to form a phosphite ester leaving group, which is then displaced by the bromide ion via a clean S_N2 mechanism.

-

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of the alcohol via Thin Layer Chromatography (TLC).

-

Quenching and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C until the pH reaches ~7.

-

Causality: Immediate neutralization of the generated HBr and unreacted PBr₃ is critical to prevent acid-catalyzed degradation or ring-opening of the product during concentration.

-

-

Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data: Synthetic Route Comparison

The choice of synthetic route heavily impacts the purity profile and scalability of the synthon. The data below summarizes the operational metrics of the primary methodologies.

| Synthetic Route | Key Reagents | Regioselectivity | Typical Yield | Primary Byproducts | Scalability |

| Direct Radical Bromination | NBS, AIBN, CCl₄ | Poor (C4-bromination competes) | 20-35% | 4-bromo-3,5-dimethylpyrazole | Low |

| Protected Radical Bromination | Boc₂O, NBS, AIBN | High (N-protection blocks C4) | 65-80% | Dibrominated species | Medium |

| Hydroxyl Substitution | LiAlH₄, PBr₃, DCM | Excellent (Specific to -OH) | 85-95% | Phosphite esters (trace) | High |

Applications in Advanced Drug Discovery

The bromomethyl group is a prime candidate for nucleophilic displacement, making this compound a cornerstone in the synthesis of complex pharmacophores and biologically active architectures.

-

Antitubercular Agents: It serves as a critical side-chain precursor in the synthesis of 2-nitroimidazooxazines. The pyrazole ring enhances metabolic stability and target binding affinity against Mycobacterium tuberculosis[1].

-

Marine Alkaloid Cores: The synthon is utilized in heterocyclization reactions with TosMIC to construct the azolopyrimidine core of variolin marine alkaloids, which exhibit potent kinase inhibitory and antitumor activity[2].

-

Antibacterial Thiazolines: The pyrazole core is integrated into 4,5-dihydrothiazole derivatives via reaction with isothiocyanates, targeting penicillin-binding proteins to combat resistant bacterial strains[3].

Fig 2. Downstream pharmacological applications of the bromomethyl pyrazole synthon.

References

-

Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method for the Synthesis of the Core of Marine Alkaloids Variolins and Related Azolopyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Note: De Novo Skeletal Assembly and Functionalization of 3-(Bromomethyl)-5-methyl-1H-pyrazole

Audience: Researchers, Synthetic Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Advanced Custom Synthesis Protocol

Strategic Rationale & Pathway Design

While 3,5-dimethylpyrazole derivatives are often synthesized from commercially available 2,4-pentanedione, advanced pharmaceutical development—particularly DMPK studies—frequently requires the site-specific incorporation of stable isotopes (e.g., 13C , 2H ) into the pyrazole core. Starting the synthesis from a small, easily labeled building block like methyl crotonate allows researchers to precisely track isotopic labels through the skeletal homologation process.

This application note details a robust, 5-step bottom-up synthesis of 3-(bromomethyl)-5-methyl-1H-pyrazole from methyl crotonate. The pathway leverages a modified palladium-catalyzed Tsuji-Wacker oxidation to overcome the electron deficiency of the starting material, followed by controlled homologation, Knorr-type cyclocondensation, and a highly regioselective radical bromination.

Mechanistic Causality & Design Choices

-

Overcoming Electron Deficiency: Standard Wacker oxidations fail on α,β -unsaturated esters. We utilize a modified Tsuji-Wacker protocol with a nitrite redox co-catalyst to selectively yield the β -keto ester [1].

-

Controlled Homologation: Direct Grignard addition to the ester risks tertiary alcohol formation. Telescoping through a Weinreb amide ensures strict mono-addition to form the symmetric 1,3-diketone.

-

Regiodivergent Halogenation: Electrophilic bromination targets the C4-position of the pyrazole core. To achieve the target, we employ Wohl-Ziegler radical conditions (NBS/AIBN) to selectively abstract a hydrogen atom from the lateral methyl group [2].

Synthetic Workflow Visualization

Synthetic workflow from methyl crotonate to 3-(bromomethyl)-5-methyl-1H-pyrazole.

Step-by-Step Experimental Protocols

Step 1: Modified Tsuji-Wacker Oxidation

Objective: Regioselective oxidation of methyl crotonate to methyl acetoacetate.

-

Causality: Electron-deficient alkenes resist standard PdCl2/CuCl Wacker conditions. By employing Pd(OAc)2 and tert-butyl nitrite ( t-BuONO ) as an organic redox co-catalyst, the nucleophilic attack of water at the β -position is significantly accelerated, preventing undesired defluorination or unselective cleavage [1].

-

Procedure:

-

Charge a round-bottom flask with methyl crotonate (10.0 mmol), Pd(OAc)2 (5 mol%), and t-BuONO (15 mol%) in a solvent mixture of 1,4-dioxane/ H2O (9:1, 0.2 M).

-

Stir the reaction under an O2 balloon (1 atm) at 50 °C for 16 hours.

-

Quench with saturated aqueous Na2S2O3 , extract with EtOAc ( 3×20 mL), dry over MgSO4 , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

-

-

Self-Validating System:

-

TLC: Disappearance of the UV-inactive, KMnO4 -active starting material spot.

-

1H NMR: Complete loss of olefinic protons ( δ 5.8, 6.9 ppm) and appearance of the characteristic β -keto methylene singlet ( δ 3.45 ppm) and methyl ketone singlet ( δ 2.27 ppm).

-

Step 2 & 3: Telescoped Weinreb Amidation and Grignard Homologation

Objective: Conversion of methyl acetoacetate to 2,4-pentanedione.

-

Causality: Direct reaction of the ester with methylmagnesium bromide ( MeMgBr ) yields a tertiary alcohol. Converting the ester to a Weinreb amide forms a stable tetrahedral chelate upon Grignard addition, preventing a second equivalent of nucleophile from attacking until the aqueous quench collapses the intermediate.

-

Procedure:

-

Amidation: To a solution of methyl acetoacetate (8.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in THF (20 mL) at -20 °C, dropwise add i-PrMgCl (2.0 M in THF, 2.4 equiv). Stir for 2 hours, quench with aqueous NH4Cl , and extract with DCM to isolate the Weinreb amide.

-

Homologation: Dissolve the crude amide in anhydrous THF (20 mL) at 0 °C. Add MeMgBr (3.0 M in ether, 1.5 equiv) dropwise. Stir for 3 hours at room temperature.

-

Quench carefully with 1M HCl (to collapse the chelate), extract with Et2O , and concentrate to yield 2,4-pentanedione.

-

-

Self-Validating System:

-

1H NMR: The final product exists predominantly in the enol tautomer. Validation is confirmed by a sharp vinylic proton singlet at δ 5.5 ppm and a strongly deshielded enol -OH proton at δ ~15.5 ppm.

-

Step 4: Knorr-Type Cyclocondensation

Objective: Assembly of the 3,5-dimethyl-1H-pyrazole core.

-

Causality: Hydrazine acts as a bidentate nucleophile. The initial attack forms a hydrazone, which undergoes rapid intramolecular cyclization onto the remaining carbonyl. The thermodynamic driving force is the dehydration to form the 6π -electron aromatic pyrazole system [2].

-

Procedure:

-

Dissolve 2,4-pentanedione (6.0 mmol) in absolute ethanol (15 mL).

-

Slowly add hydrazine hydrate (6.3 mmol, 1.05 equiv) at 0 °C. (Reaction is highly exothermic).

-

Reflux the mixture for 2 hours.

-

Remove ethanol under reduced pressure and recrystallize the crude solid from hot hexanes to afford pure 3,5-dimethyl-1H-pyrazole.

-

-

Self-Validating System:

-

1H NMR: Appearance of the aromatic pyrazole C4-H proton at δ 5.8 ppm and a broad, exchangeable -NH signal at δ 10.0–12.0 ppm.

-

Step 5: Regioselective Wohl-Ziegler Bromination

Objective: Lateral bromination to yield 3-(bromomethyl)-5-methyl-1H-pyrazole.

-

Causality: To prevent electrophilic aromatic substitution at the electron-rich C4 position, we utilize radical conditions (NBS + AIBN). The radical abstracts a hydrogen from the lateral methyl group (Hydrogen Atom Transfer, HAT). To prevent over-bromination (dibromomethylation), we use a statistical deficiency of NBS (0.85 equiv) [3].

-

Procedure:

-

Suspend 3,5-dimethyl-1H-pyrazole (5.0 mmol), N-bromosuccinimide (4.25 mmol, 0.85 equiv), and AIBN (0.1 mmol, 2 mol%) in anhydrous acetonitrile (20 mL).

-

Degas the mixture with argon and heat to 80 °C (reflux) for 4 hours.

-

Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.

-

Purify via flash chromatography (Hexanes/EtOAc, 8:2) to separate the mono-brominated target from unreacted starting material and trace dibrominated byproducts.

-

-

Self-Validating System:

-

1H NMR (Critical Check): The C4-H proton must remain intact at δ ~5.9 ppm (proving no core bromination occurred). The original 6H methyl singlet ( δ 2.2 ppm) splits into a 3H methyl singlet ( δ 2.2 ppm) and a newly deshielded 2H bromomethyl singlet at δ 4.4 ppm.

-

Mass Spectrometry: Observation of the characteristic 1:1 isotopic cluster for M+ and [M+2]+ (e.g., m/z 174 and 176) confirming mono-bromine incorporation.

-

Quantitative Data Summary

| Synthetic Step | Target Intermediate | Yield (%) | Purity (HPLC) | Reaction Time | Key Validation Metric ( 1H NMR) |

| 1. Oxidation | Methyl Acetoacetate | 78% | >95% | 16 h | δ 3.45 (s, 2H), δ 2.27 (s, 3H) |

| 2 & 3. Homologation | 2,4-Pentanedione | 65% | >90% | 5 h (Total) | δ 15.5 (s, 1H, enol), δ 5.5 (s, 1H) |

| 4. Cyclization | 3,5-Dimethyl-1H-pyrazole | 92% | >99% | 2 h | δ 5.80 (s, 1H, Ar-H) |

| 5. Bromination | 3-(Bromomethyl)-5-methyl-1H-pyrazole | 58%* | >98% | 4 h | δ 4.42 (s, 2H, -CH2Br ) |

*Yield based on the 0.85 equivalents of NBS used to strictly enforce mono-bromination.

References

-

tert-Butyl Nitrite: Organic Redox Cocatalyst for Aerobic Aldehyde-Selective Wacker–Tsuji Oxidation ACS Organic Letters[Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole Organic Process Research & Development[Link]

-

Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 ACS Omega[Link]

Application Note: Scalable Synthesis and Downstream Utility of 3-Bromo-1,5-dimethyl-1H-pyrazole

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-1,5-dimethyl-1H-pyrazole (CAS: 5744-80-9)

Introduction and Strategic Context